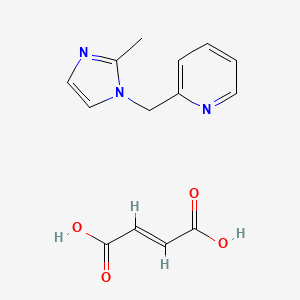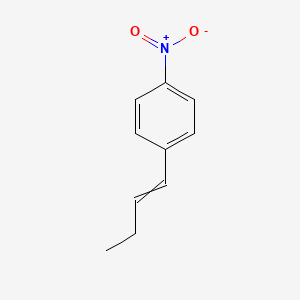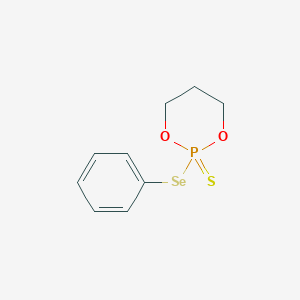![molecular formula C50H30N4 B12527987 2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] CAS No. 767318-80-9](/img/structure/B12527987.png)
2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene group flanked by two naphthyl-substituted phenanthroline units, which contribute to its distinctive chemical behavior and potential utility in advanced materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a condensation reaction involving 1,10-phenanthroline and appropriate aldehydes or ketones.
Naphthyl Substitution: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst.
Phenylene Bridging: The final step involves the coupling of two naphthyl-substituted phenanthroline units with a phenylene bridge, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Functionalized phenanthroline and naphthyl derivatives.
科学研究应用
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong luminescence.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
作用机制
The mechanism of action of 2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s luminescent properties are attributed to its extended conjugated system, which allows for efficient energy transfer and emission of light upon excitation.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog without the naphthyl and phenylene substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: A compound with similar naphthyl and phenyl substitutions but different core structure.
Uniqueness
2,2’-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline] is unique due to its combination of phenanthroline, naphthyl, and phenylene groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in optoelectronics and coordination chemistry, where specific structural features are crucial for performance.
属性
CAS 编号 |
767318-80-9 |
|---|---|
分子式 |
C50H30N4 |
分子量 |
686.8 g/mol |
IUPAC 名称 |
2-naphthalen-1-yl-9-[4-(9-naphthalen-1-yl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C50H30N4/c1-3-11-39-31(7-1)9-5-13-41(39)45-29-25-37-21-19-35-23-27-43(51-47(35)49(37)53-45)33-15-17-34(18-16-33)44-28-24-36-20-22-38-26-30-46(54-50(38)48(36)52-44)42-14-6-10-32-8-2-4-12-40(32)42/h1-30H |
InChI 键 |
MMHNZYOIXZEFDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=NC8=C(C=CC9=C8N=C(C=C9)C1=CC=CC2=CC=CC=C21)C=C7)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)

![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)

![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)


![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)

![N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527965.png)
![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
